(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
CAS No.: 218938-56-8
Cat. No.: VC21543785
Molecular Formula: C15H21N3O5
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 218938-56-8 |
---|---|
Molecular Formula | C15H21N3O5 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m1/s1 |
Standard InChI Key | GDAQVXISDUMUJG-GFCCVEGCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Chemical Structure and Properties
(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid features a complex molecular structure that combines several important functional groups. The R-configuration designates specific stereochemistry at the chiral carbon, while the benzyloxycarbonyl (Cbz) protecting group shields the alpha-amino function - a common approach in peptide chemistry. The ureido group (-NH-CO-NH₂) at the terminal carbon of the hexanoic acid backbone provides unique hydrogen bonding capabilities.
Physical and Chemical Characteristics
The key physical and chemical properties of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid are summarized in Table 1:
Table 1: Physical and Chemical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Property | Value |
---|---|
CAS Registry Number | 218938-56-8 |
Molecular Formula | C₁₅H₂₁N₃O₅ |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Appearance | Solid compound |
Minimum Purity | 95% (typical commercial specification) |
Storage Recommendations | 2-8°C in sealed environment |
Solubility | Limited water solubility; more soluble in organic solvents |
GHS Signal Word | Warning |
The compound's structure contributes to its unique chemical behaviors, including its solubility profile, reactivity patterns, and potential for biological interactions .
Nomenclature and Identification
(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is identified through various systematic and common naming conventions in scientific literature. Understanding these nomenclature systems is essential for proper identification and documentation.
Common Names and Synonyms
The compound is recognized by several synonyms in chemical databases and research literature:
-
Z-D-HOMOCITRULLINE
-
Cbz-D-Homocitrulline
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(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
-
(2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid (IUPAC)
The "Z" or "Cbz" prefix refers to the benzyloxycarbonyl protecting group, while "D" indicates the absolute configuration following amino acid convention. "Homocitrulline" denotes its structural relationship to the amino acid citrulline, with an additional methylene group in the carbon chain.
Comparison with Related Compounds
To better understand (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid's place in chemical research, it is valuable to compare it with structurally related compounds that share similar functional groups or applications.
Structural Analogs and Derivatives
Table 2: Comparison of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid | 218938-56-8 | C₁₅H₂₁N₃O₅ | 323.34 | Reference compound (R-enantiomer) |
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid | 57533-91-2 | C₁₅H₂₁N₃O₅ | 323.34 | S-enantiomer (opposite stereochemistry) |
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid | 15027-14-2 | C₁₄H₁₉NO₄ | 265.30 | Lacks the ureido group |
(S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | 5978-22-3 | C₁₈H₂₉ClN₂O₄ | 372.89 | Has tert-butyl ester protection and different amino group protection |
(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid | Not specified | Not specified | Not specified | Contains an additional peptide bond with valine residue |
The structural variations among these compounds result in different chemical and biological properties, potentially affecting their applications in research settings .
Analytical Characterization
Proper identification and characterization of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid are crucial for research integrity. Various analytical techniques can be employed to confirm the identity, purity, and structural details of this compound.
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